1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride

Description

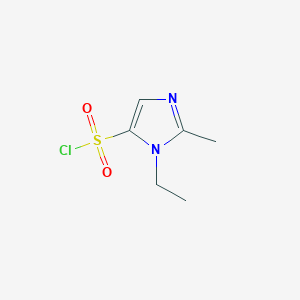

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride (CAS: 1251922-92-5) is a sulfonyl chloride derivative of imidazole with the molecular formula C₆H₉ClN₂O₂S and a molecular weight of 208.67 g/mol . Its IUPAC name, 3-ethyl-2-methylimidazole-4-sulfonyl chloride, reflects the ethyl and methyl substituents at positions 1 and 2, respectively, and the sulfonyl chloride group at position 5 (or 4, depending on numbering). The compound is a reactive intermediate, commonly used in organic synthesis for sulfonamide formation.

Properties

IUPAC Name |

3-ethyl-2-methylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPICWWZHRTYIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=C1S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride can be achieved through several methods. One common approach involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide . Another method includes the deprotonation of imidazole with sodium hydride, followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, imidazole derivatives generally undergo such reactions under appropriate conditions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Scientific Research Applications

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to modify various molecular targets, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites . The pathways involved in these reactions depend on the specific nucleophiles and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl Chloride

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 248.73 g/mol .

- Key Differences : The cyclopropylmethyl group at position 1 introduces steric bulk compared to the ethyl group in the target compound. This increases molecular weight by ~40 g/mol and alters predicted properties:

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Molecular Formula : C₁₂H₁₁ClN₄O₂

- Molecular Weight : 278.70 g/mol .

- The absence of a sulfonyl chloride group limits its utility in sulfonylation reactions.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl) Ethyl Methanesulfonate

Analytical and Spectroscopic Data

Collision Cross-Section (CCS) Predictions

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.01460 | 143.8 |

| [M+Na]⁺ | 230.99654 | 155.5 |

These values aid in mass spectrometry characterization. Comparable data for analogs are unavailable.

NMR Data

While NMR data for the target compound are missing, reports ¹H-NMR for a related chloromethylphenyl imidazole (δ 2.51 ppm for CH₃, δ 7.45–7.76 ppm for aromatic protons) . Sulfonyl chloride protons are typically deshielded but absent in the provided spectra.

Biological Activity

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride (EMIC) is an organic compound characterized by a sulfonyl chloride functional group attached to a substituted imidazole ring. Its unique structure, which includes an ethyl group at the 1-position and a methyl group at the 2-position of the imidazole ring, contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of EMIC, focusing on its synthesis, interactions with biological molecules, and potential therapeutic applications.

- Molecular Formula : C6H9ClN2O2S

- Molecular Weight : 192.67 g/mol

- Structure : The compound features a sulfonyl chloride group, which is reactive towards amines, facilitating the formation of sulfonamide derivatives.

Synthesis

The synthesis of EMIC typically involves several steps:

- Formation of Imidazole Ring : The initial step involves creating the imidazole core through cyclization reactions.

- Sulfonylation : The introduction of the sulfonyl chloride group is achieved using thionyl chloride (SOCl₂) in appropriate solvents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives, including EMIC, exhibit varying degrees of antimicrobial activity. For example, studies have shown that certain imidazole derivatives can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers . In a comparative study, EMIC and its analogs were evaluated for their ability to inhibit Gram-positive and Gram-negative bacteria. However, preliminary results suggest that while some derivatives show promise, EMIC specifically has not demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus or Escherichia coli in vitro .

Interaction with Biological Molecules

EMIC's sulfonyl chloride group allows it to interact with various biological molecules, particularly proteins and enzymes. Interaction studies focus on assessing binding affinities and inhibition mechanisms that could lead to therapeutic applications. For instance, the compound's reactivity with amines can be harnessed to create sulfonamide linkages that may exhibit biological activity against specific targets.

Study on Antibacterial Properties

A study investigated the antibacterial properties of EMIC and related compounds against various bacterial strains. Using disk diffusion methods, researchers found that while some analogs exhibited zones of inhibition, EMIC itself did not show significant activity against tested strains such as MRSA and Pseudomonas aeruginosa. This aligns with findings from other studies indicating that modifications to the imidazole ring can enhance antibacterial properties .

Synthesis of Sulfonamide Derivatives

In another study, researchers synthesized sulfonamide derivatives from EMIC to evaluate their biological activities. Some derivatives showed improved efficacy against resistant bacterial strains compared to their parent compounds, suggesting that structural modifications can enhance bioactivity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | Similar imidazole core but different sulfonyl position | Potentially different biological activities |

| 2-Methylimidazole | Lacks ethyl substitution; simpler structure | Commonly used in pharmaceuticals |

| Imidazole | Basic structure without substitutions | Foundational compound for many derivatives |

This table highlights how structural variations among imidazole derivatives can lead to differing biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.